1,2-Dihydroxyphenanthrene
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Overview
Description
1,2-Dihydroxyphenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C14H10O2 It consists of a phenanthrene backbone with two hydroxyl groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroxyphenanthrene can be synthesized through several methods. One common approach involves the oxidation of phenanthrene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the hydroxylation of phenanthrene using catalytic systems. For example, a palladium-catalyzed hydroxylation reaction can be employed, where phenanthrene is treated with a palladium catalyst and a suitable oxidant, such as hydrogen peroxide, to introduce hydroxyl groups at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of this compound can yield dihydroxy derivatives with different degrees of hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives with varying degrees of hydrogenation.
Substitution: Esterified or etherified products depending on the substituents introduced.
Scientific Research Applications
1,2-Dihydroxyphenanthrene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine: Research has shown potential for this compound derivatives in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1,2-dihydroxyphenanthrene involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions make it a valuable tool in studying biochemical processes and developing therapeutic agents.
Comparison with Similar Compounds
1,2-Dihydroxyphenanthrene can be compared with other similar compounds, such as:
1,2-Dihydroxybenzene: Also known as catechol, it has a simpler structure with only one benzene ring. It is widely used in the synthesis of polymers and as a precursor for various chemicals.
1,2-Dihydroxyanthracene: This compound has a similar structure but with an additional benzene ring. It is used in the study of polycyclic aromatic hydrocarbons and their environmental impact.
1,2-Dihydroxyfluorene: With a fluorene backbone, this compound is used in organic electronics and materials science.
Properties
CAS No. |
19551-04-3 |
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Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-1,2-diol |
InChI |
InChI=1S/C14H10O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,15-16H |
InChI Key |
HNMUTKMLCMUDSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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